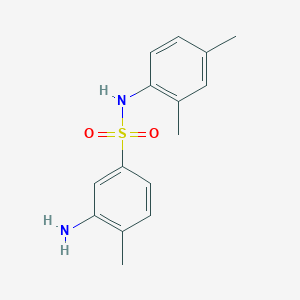

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide

Description

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with an amino group at position 3, a methyl group at position 4, and a sulfonamide linkage to a 2,4-dimethylphenyl group. This compound belongs to a class of molecules with diverse applications in medicinal chemistry, materials science, and chemosensor development due to their tunable electronic and steric properties .

Properties

IUPAC Name |

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-4-7-15(12(3)8-10)17-20(18,19)13-6-5-11(2)14(16)9-13/h4-9,17H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUKHWAZKAVOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 2,4-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Biological Applications

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide exhibits notable biological activities, particularly in enzyme inhibition and protein interactions. Here are key areas where it shows promise:

Enzyme Inhibition

- Mechanism : The compound can inhibit specific enzymes by binding to their active sites, obstructing substrate access. This characteristic is crucial for drug design aimed at targeting various diseases.

-

Case Studies :

- Acetylcholinesterase Inhibition : Research indicates that sulfonamide derivatives can effectively inhibit acetylcholinesterase, which is pivotal in Alzheimer's disease treatment .

- α-Glucosidase Inhibition : The compound has shown potential as an inhibitor of α-glucosidase, making it a candidate for managing Type 2 Diabetes Mellitus (T2DM) through carbohydrate metabolism modulation .

Protein Interactions

The compound's ability to interact with cell surface receptors influences signal transduction pathways and cellular responses. Molecular docking studies have elucidated its binding affinities and mechanisms of action within biological systems.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its unique substitution pattern enhances its pharmacological properties:

- Drug Development : The compound's structure allows for modifications that can lead to the discovery of new drugs with improved efficacy against various diseases.

- Research Findings : Studies have highlighted its potential as an anti-proliferative agent with broad-spectrum antitumor activity compared to conventional anticancer drugs .

Industrial Applications

The compound also finds utility in industrial processes:

- Continuous Flow Reactors : These reactors are advantageous for scaling up production due to better control over reaction conditions and higher purity products. Automated systems ensure consistent quality during manufacturing processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Variations and Conformational Differences

The compound’s structural analogs differ in substituents on the sulfonamide-linked benzene ring or the aniline moiety. Key examples include:

Conformational Insights :

- The tilt angle between the sulfonyl and anilino benzene rings significantly impacts molecular packing and intermolecular interactions. For example, compound (I) exhibits a 41.0° tilt, compared to 82.1° in 2,4-dimethyl-N-(3,5-dimethylphenyl)benzenesulfonamide .

- The amino group in the target compound facilitates hydrogen bonding, a feature absent in non-amino analogs like (I), which rely on N–H⋯O interactions for crystal stabilization .

Physicochemical Properties

- LogP and Solubility: While direct data for the target compound is unavailable, analogs like 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzamide (logP = 2.81) suggest moderate hydrophobicity . Sulfonamide derivatives generally exhibit higher solubility in polar solvents due to hydrogen-bonding capacity.

- Spectroscopic Characterization :

Biological Activity

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide, also known by its CAS number 953888-95-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H14N2O2S

- Molecular Weight : 262.33 g/mol

- CAS Number : 953888-95-4

The compound features a sulfonamide group, which is known for its role in various biological activities, particularly in antimicrobial action.

Antibacterial Activity

Sulfonamides are widely recognized for their antibacterial properties. The biological activity of this compound has been evaluated against various bacterial strains.

Case Studies and Research Findings

- Antibacterial Efficacy : A study assessed the antibacterial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The electron-withdrawing properties of the sulfonamide group were crucial for enhancing antibacterial activity .

- Structure-Activity Relationship (SAR) : Research has shown that modifications on the phenyl ring significantly affect the antibacterial potency. For instance, substituents at the ortho position of the phenyl ring enhance the activity due to steric effects and electronic properties .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound.

Research Findings

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it showed promising results against Jurkat T-cell leukemia cells and HT29 colorectal cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest. Molecular dynamics simulations suggest that the compound interacts with cellular proteins through hydrophobic contacts, which may disrupt critical signaling pathways involved in cancer cell proliferation .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.